molecular formula C13H10BrFO B2921146 4-Bromo-3'-fluoro-6'-methoxybiphenyl CAS No. 1443305-75-6

4-Bromo-3'-fluoro-6'-methoxybiphenyl

Cat. No.: B2921146
CAS No.: 1443305-75-6
M. Wt: 281.124
InChI Key: KLRNXIZHEXSJDR-UHFFFAOYSA-N
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Description

4-Bromo-3’-fluoro-6’-methoxybiphenyl is an organic compound with the molecular formula C13H10BrFO It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methoxy functional groups on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-fluoro-6’-methoxybiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods

Industrial production of 4-Bromo-3’-fluoro-6’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-fluoro-6’-methoxybiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-3’-fluoro-6’-methoxybiphenyl.

Scientific Research Applications

4-Bromo-3’-fluoro-6’-methoxybiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-6’-methoxybiphenyl involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups allows it to participate in various binding interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3’-fluorobiphenyl
  • 4-Bromo-3’-methoxybiphenyl
  • 3’-Fluoro-6’-methoxybiphenyl

Uniqueness

4-Bromo-3’-fluoro-6’-methoxybiphenyl is unique due to the combination of bromine, fluorine, and methoxy groups on the biphenyl structure. This unique combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

4-Bromo-3'-fluoro-6'-methoxybiphenyl is an organic compound with significant potential for biological activity due to its unique structural characteristics. This article explores its biological properties, including antibacterial, anticancer, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀BrF O. The compound features a biphenyl core with bromine at the 4-position, fluorine at the 3'-position, and a methoxy group (-OCH₃) at the 6'-position. This arrangement influences its electronic properties and reactivity, making it a candidate for various biological applications.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, studies on related biphenyl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents like bromine and fluorine can enhance antibacterial activity by improving interaction with bacterial cell membranes or enzymes.

Compound NameMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
4-Bromo-3-methoxy-1,1'-biphenyl40-50E. faecalis
3-Bromo-3'-methoxy-1,1'-biphenylTBDS. aureus

Note: MIC values for this compound are yet to be determined in specific studies.

Anticancer Potential

The anticancer activity of biphenyl derivatives has been documented in several studies. For example, certain derivatives have demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), with IC₅₀ values indicating effective growth inhibition. The structure of this compound suggests it may also possess similar anticancer properties due to the presence of electron-withdrawing groups that can alter cellular signaling pathways.

Case Study: MCF-7 Cell Line

In a study evaluating various biphenyl derivatives, it was found that compounds with similar structural features to this compound showed:

  • Cell Viability Reduction : Significant decrease in cell viability at higher concentrations.
  • LDH Release : Increased lactate dehydrogenase (LDH) levels in treated cells indicated cytotoxic effects.

Other Biological Activities

Beyond antibacterial and anticancer properties, there is potential for exploring other biological activities such as:

  • Anti-inflammatory Effects : Some biphenyl derivatives have shown promise in reducing inflammation markers in vitro.
  • Antioxidant Activity : The methoxy group may contribute to antioxidant properties by scavenging free radicals.

Properties

IUPAC Name

2-(4-bromophenyl)-4-fluoro-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c1-16-13-7-6-11(15)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRNXIZHEXSJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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